Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a carboxylate ester group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate typically involves the bromination of a cyclopenta[b]thiophene precursor followed by esterification. One common method includes:
Bromination: The cyclopenta[b]thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Esterification: The brominated intermediate is then reacted with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds with other aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents like tetrahydrofuran.
Major Products:
- Substituted thiophenes, sulfoxides, sulfones, and various coupled products depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and materials for organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ester group can influence its binding affinity and specificity. In materials science, its electronic properties are leveraged to enhance the performance of organic semiconductors and OLEDs.
Comparison with Similar Compounds
- Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- (Z)-4-(thiophen-2-ylmethylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one
Comparison:
- Structural Differences: While these compounds share the thiophene core, the substituents and their positions vary, leading to differences in reactivity and applications.
- Unique Features: Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is unique due to the presence of the bromine atom, which makes it a valuable intermediate for further functionalization through substitution reactions.
Biological Activity
Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antifungal, herbicidal, and potential therapeutic applications, supported by various studies and data.
- Molecular Formula : C10H9BrO2S
- Molecular Weight : 273.15 g/mol
- CAS Number : 302803-34-5
Antimicrobial Activity
Research indicates that derivatives of cyclopenta[b]thiophenes exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiophene derivatives against various bacterial strains, demonstrating inhibition zones ranging from 10 to 20 mm depending on the concentration used .
Table 1: Antimicrobial Activity of Cyclopenta[b]thiophene Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
S. aureus | 18 | |
P. aeruginosa | 12 |
Antifungal Properties
The antifungal activity of thiophene compounds has also been examined. This compound was tested against common fungal pathogens such as Candida albicans and Aspergillus niger. Results showed a notable reduction in fungal growth at concentrations above 50 µg/mL .
Table 2: Antifungal Activity Against Selected Pathogens
Compound | Fungal Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
This compound | Candida albicans | 40 |
Aspergillus niger | 50 |
Herbicidal Activity
Thiophene derivatives have been identified as potential herbicides. A study on the herbicidal effects of terthiophenes indicated that these compounds can inhibit the growth of certain weeds by affecting protein expression related to energy production in plants . The specific effects of this compound on plant systems are still under investigation.
Case Studies and Research Findings
-
Study on Selective Deubiquitinase Inhibitors :
This study screened various compounds for their ability to inhibit deubiquitinating enzymes (DUBs), which are crucial in regulating protein degradation pathways. This compound showed promise as a selective inhibitor against certain DUBs with an IC50 value below 50 µM . -
Toxicity Assessment :
Research has also focused on the toxicity profiles of thiophene derivatives. Photoactivated forms have been shown to cause oxidative damage to cellular macromolecules. Further studies are necessary to fully understand the implications for human health and environmental safety .
Future Perspectives
The biological activity of this compound suggests potential applications in pharmaceuticals and agriculture. However, further research is needed to explore its mechanisms of action and to evaluate its efficacy and safety in vivo.
Properties
Molecular Formula |
C9H9BrO2S |
---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
methyl 3-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate |
InChI |
InChI=1S/C9H9BrO2S/c1-12-9(11)8-7(10)5-3-2-4-6(5)13-8/h2-4H2,1H3 |
InChI Key |
RNDJZYWLDLCSJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CCC2)Br |
Origin of Product |
United States |
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